molecular formula C19H26N4O2 B8760437 tert-Butyl 2-((quinoxalin-2-ylamino)methyl)piperidine-1-carboxylate

tert-Butyl 2-((quinoxalin-2-ylamino)methyl)piperidine-1-carboxylate

Cat. No. B8760437
M. Wt: 342.4 g/mol
InChI Key: OAKZAHSUPHAYFM-UHFFFAOYSA-N
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Patent
US07741329B2

Procedure details

The title compound (0.73 g) was prepared from (RS) 2-aminomethyl-piperidine-1-carboxylic acid tert butyl ester (1 ml) and 2-chloroquinoxaline (0.5 g) according to the procedure of D8.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
D8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][NH2:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:17]1[CH:26]=[N:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][NH:15][C:17]1[CH:26]=[N:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CN
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1
Step Two
Name
D8
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CNC1=NC2=CC=CC=C2N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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